Product packaging for 3-Bromoimidazo[1,2-a]pyridin-5-ol(Cat. No.:)

3-Bromoimidazo[1,2-a]pyridin-5-ol

Cat. No.: B15331890
M. Wt: 213.03 g/mol
InChI Key: VKMWWXJETAQYIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromoimidazo[1,2-a]pyridin-5-ol is a high-value chemical intermediate designed for research and development applications. This compound features a fused imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry, which is further functionalized with a bromo substituent and a hydroxyl group. The presence of these functional groups makes it a versatile building block for constructing more complex molecules, particularly through metal-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination . Compounds based on the imidazo[1,2-a]pyridine and related imidazo[1,2-a]pyrimidine scaffolds are of significant research interest due to their diverse biological activities . These structures are frequently explored in the development of therapeutic agents for a range of conditions, including neurological disorders such as Parkinson's disease, anxiety, and depression, as well as in oncology for antineoplastic applications . The bromine atom on the core structure offers a reactive site for further functionalization, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. The hydroxyl group provides an additional vector for chemical modification, enabling the exploration of different physicochemical properties and interaction with biological targets. This product is provided for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use. Typical storage recommendations for similar reagents suggest keeping the container sealed in a dry, cool, and well-ventilated place .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrN2O B15331890 3-Bromoimidazo[1,2-a]pyridin-5-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

3-bromo-1H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C7H5BrN2O/c8-5-4-9-6-2-1-3-7(11)10(5)6/h1-4,9H

InChI Key

VKMWWXJETAQYIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N2C(=C1)NC=C2Br

Origin of Product

United States

Chemical Reactivity and Transformation of 3 Bromoimidazo 1,2 a Pyridin 5 Ol

Transformations Involving the Bromine Moiety at C3

The bromine atom at the C3 position of the imidazo[1,2-a]pyridine (B132010) ring is a versatile handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) for Carbon-Carbon and Carbon-Nitrogen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C3-bromo position of the imidazo[1,2-a]pyridine scaffold is known to readily participate in these transformations. The presence of the C5-hydroxyl group, being electron-donating, is expected to influence the reactivity of the C3 position. In some cases, protection of the hydroxyl group may be necessary to prevent interference with the catalytic cycle or to improve solubility.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds between aryl or vinyl halides and organoboron compounds. wikipedia.org For 3-bromo-substituted imidazo[1,2-a]pyridines, Suzuki-Miyaura coupling provides an effective route to 3-aryl derivatives. nih.govnih.gov The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, along with a phosphine (B1218219) ligand and a base. organic-chemistry.orgresearchgate.net The choice of base and solvent system is crucial for achieving high yields, with aqueous base solutions often being effective. researchgate.net For a substrate like 3-Bromoimidazo[1,2-a]pyridin-5-ol, the reaction would likely proceed under similar conditions, although the phenolic hydroxyl group might require protection (e.g., as a methyl ether) to prevent deprotonation by the base, which could complicate the reaction.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
3-Bromo-2-iodoimidazo[1,2-a]pyridineArylboronic acidPd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O80- nih.gov
5-Bromo-2-methylpyridin-3-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95Moderate-Good researchgate.net
3-BromopyridinePotassium phenyltrifluoroboratePd(OAc)₂/PPh₃K₂CO₃95% EtOH-- researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides to produce arylalkynes. libretexts.orgwikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org 3-Bromoimidazo[1,2-a]pyridines are suitable substrates for Sonogashira coupling, yielding 3-alkynylimidazo[1,2-a]pyridines. researchgate.net The reaction conditions are generally mild, and the presence of the C5-hydroxyl group is not expected to be detrimental, although its acidity might necessitate the use of a sufficient amount of amine base. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Bromo-Heterocycles
Substrate TypeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Reference
Aryl/Heteroaryl BromideTerminal AlkynePd(PPh₃)₄, CuIEt₃NDMF/THFRT - 100 researchgate.net
2-Amino-3-bromopyridinesTerminal AlkynePd(CF₃COO)₂, PPh₃, CuIEt₃NDMF100 researchgate.net
3-Bromo-2-imidazo[1,2-b]pyridazineTerminal AlkynePd(PPh₃)₄, CuIEt₃NDMF- researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.org This reaction has been successfully applied to bromo-substituted imidazo[1,2-a]pyridines. nih.gov For instance, microwave-assisted Heck reactions have been shown to be effective for the functionalization of complex imidazo[1,2-a]pyridine derivatives. nih.gov The reaction typically requires a palladium source like Pd(OAc)₂, a phosphine ligand, and a non-nucleophilic organic base such as diisopropylethylamine (DIPEA). nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling aryl halides with amines. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex with specialized, bulky electron-rich phosphine ligands. nih.govwikipedia.org A variety of amines, including primary and secondary amines, can be coupled with bromo-substituted heterocycles. nih.govchemspider.com For this compound, the C3-bromo position would be the site of amination. The acidic proton of the C5-hydroxyl group would likely need to be accounted for by using a sufficient excess of the strong base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃) typically employed in this reaction. libretexts.org

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Bromo-Heterocycles
SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Reference
2-Bromo-6-methylpyridine(+/-)-trans-1,2-Diaminocyclohexane[Pd₂(dba)₃] / (±)-BINAPNaOtBuToluene80 chemspider.com
Aryl HalidesPrimary/Secondary AminesPd(0) or Pd(II) source / Bulky phosphine ligandStrong base (e.g., NaOtBu)Toluene, DioxaneRT - 110 wikipedia.orglibretexts.org

Nucleophilic Aromatic Substitution Reactions on the Brominated Position

Nucleophilic aromatic substitution (SNAr) on electron-rich heterocyclic systems like imidazo[1,2-a]pyridine is generally challenging. These reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack. In the case of this compound, the C5-hydroxyl group is electron-donating, which would further deactivate the ring for a classical SNAr mechanism.

However, studies on related systems provide some insights. For example, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, the highly activating nitro group at the C3 position allows for its displacement by sulfur nucleophiles. This suggests that with sufficient activation, the C3 position can undergo nucleophilic substitution. It is plausible that under specific conditions, such as with highly reactive nucleophiles or through alternative mechanisms like those involving radical intermediates, substitution of the bromine atom in this compound could be achieved.

Other Metal-Catalyzed Functionalization Reactions

Beyond the common cross-coupling reactions, the C3-bromo position can undergo other metal-catalyzed transformations. For instance, palladium-catalyzed phosphination reactions have been reported for 3-bromo-2-iodoimidazo[1,2-a]pyridine, where a phosphine group is introduced at the C3 position. nih.gov This type of reaction expands the synthetic utility of the bromo-substituted scaffold, allowing for the synthesis of novel ligands or other functional molecules. It is reasonable to assume that this compound could undergo similar phosphination reactions, likely requiring protection of the hydroxyl group.

Reactions of the Hydroxyl Group at C5

The hydroxyl group at the C5 position of the imidazo[1,2-a]pyridine ring exhibits phenolic character, making it a target for a range of functionalization reactions.

Esterification and Etherification Reactions

Etherification: The C5-hydroxyl group can be readily converted into an ether. This is supported by the commercial availability of the corresponding methyl ether, 3-Bromo-5-methoxyimidazo[1,2-a]pyridine. A common method for such etherification is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a suitable base (e.g., NaH, K₂CO₃) to form an alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide). This reaction is generally high-yielding and tolerant of various functional groups.

Esterification: The phenolic hydroxyl group can also be transformed into an ester. Standard esterification conditions, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine), would be applicable. This transformation is useful for prodrug strategies or for modifying the electronic and physical properties of the molecule. A patent describing the synthesis of a related compound, 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile, involves reactions on a hydroxyl group within a complex heterocyclic system, indicating the feasibility of such transformations. google.com

Oxidation and Reduction Chemistry

Oxidation: Phenolic compounds can be susceptible to oxidation. Depending on the oxidant and reaction conditions, the C5-hydroxyl group on the imidazo[1,2-a]pyridine ring could potentially be oxidized. For a related compound, 3-bromoimidazo[1,2-c]pyrimidin-5-ol, oxidation reactions have been reported to yield different derivatives. wikipedia.org It is conceivable that under controlled oxidation, this compound could be converted to a quinone-like species, although such reactivity would need to be experimentally verified.

Reduction: The hydroxyl group itself is generally stable to common reducing agents. The primary concern in reduction reactions would be the stability of the imidazo[1,2-a]pyridine ring system and the C-Br bond. Catalytic hydrogenation, for instance, could potentially lead to the reduction of the heterocyclic ring or hydrodebromination at the C3 position, depending on the catalyst and conditions used. Therefore, any reduction aimed at other parts of a molecule containing this scaffold would require careful selection of reagents to ensure the integrity of the 3-bromo-5-hydroxy-imidazo[1,2-a]pyridine core.

Derivatization for Further Synthetic Utility

The bromine atom at the C3 position of the imidazo[1,2-a]pyridine scaffold serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures. These transformations are crucial for generating derivatives with potential applications in medicinal chemistry and materials science. researchgate.netrsc.org

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. For 3-bromoimidazo[1,2-a]pyridines, this reaction allows for the introduction of aryl and heteroaryl groups. Studies on various bromoimidazo[1,2-a]pyridines have shown that these compounds readily couple with a range of arylboronic acids under palladium catalysis. mdpi.com The reactivity in these couplings can be influenced by the substituents on the imidazo[1,2-a]pyridine ring and the choice of catalyst, base, and solvent. nih.gov For instance, the use of strong bases in solvents like DME has been shown to optimize yields and shorten reaction times for 2-substituted-3-iodoimidazo[1,2-a]pyridines. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to alkynyl-substituted imidazo[1,2-a]pyridines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.org Research on related 3-bromo-2-imidazo[1,2-b]pyridazines and 2-amino-3-bromopyridines demonstrates the feasibility of this transformation. researchgate.netscirp.org

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds can be achieved via the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of aryl halides with amines. wikipedia.orgrsc.org This reaction is instrumental in synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives, which are of significant interest in medicinal chemistry. westminster.ac.uknih.gov The choice of phosphine ligand is critical for the success of these reactions, with bulky, electron-rich ligands often providing the best results. rsc.org

Ullmann Condensation: An alternative to palladium-catalyzed methods for C-N and C-O bond formation is the copper-catalyzed Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically requires higher temperatures than its palladium-catalyzed counterparts but can be effective for coupling aryl halides with amines, alcohols, and thiols. wikipedia.org Intramolecular Ullmann-type reactions have also been employed to synthesize complex fused heterocyclic systems. researchgate.net

Electrophilic and Nucleophilic Substitution Reactions on the Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine system is a π-excessive heterocycle, making it susceptible to electrophilic attack. The position of substitution is governed by the electronic properties of the bicyclic system.

Electrophilic Substitution: Theoretical and experimental studies have shown that electrophilic substitution on the imidazo[1,2-a]pyridine ring occurs preferentially at the C3 position of the imidazole (B134444) ring. stackexchange.com This is due to the higher stability of the cationic intermediate formed upon attack at this position. stackexchange.com Various C3-functionalizations have been developed, including alkylation and nitrosylation. rsc.orgorganic-chemistry.org For example, aza-Friedel-Crafts reactions catalyzed by Lewis acids like Y(OTf)₃ have been used to achieve C3-alkylation with aldehydes and amines. rsc.orgmdpi.com In the case of this compound, the C3 position is already occupied by a bromine atom. Therefore, further electrophilic substitution would likely occur on the pyridine ring, directed by the existing substituents. The hydroxyl group at C5 is an activating, ortho-, para-directing group, while the fused imidazole ring also influences the electron density.

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the pyridine ring of the imidazo[1,2-a]pyridine core is generally challenging due to the electron-rich nature of the heterocycle. However, the presence of the bromine atom and the potential for the hydroxyl group to be deprotonated could influence this reactivity. In general, nucleophilic substitution on halopyridines is most facile at positions ortho or para to the ring nitrogen. youtube.comyoutube.com In this compound, neither the bromine nor the hydroxyl group is in such an activated position. Nevertheless, SNAr reactions on unactivated positions of pyridine rings have been achieved under specific conditions, often requiring strong nucleophiles or metal catalysis. nih.govnih.gov The bromine at C3 could potentially be displaced by a strong nucleophile, although this would compete with reactions at the pyridine ring.

Ring-Opening, Ring-Closing, and Rearrangement Reactions

Information regarding ring-opening, ring-closing, and rearrangement reactions specifically for this compound is not well-documented in the current scientific literature. The imidazo[1,2-a]pyridine scaffold is generally stable. However, under forcing conditions or through specific synthetic design, transformations involving the heterocyclic core could potentially be induced. For instance, certain fused heterocyclic systems can undergo ring-opening upon reaction with specific reagents, followed by subsequent cyclization to form new ring systems. beilstein-journals.org

Functional Group Interconversions and Protective Group Strategies

The presence of multiple functional groups in this compound necessitates careful planning of synthetic routes, often requiring the use of protecting groups to achieve selective transformations.

Functional Group Interconversions: The bromine atom at C3 can be converted to other functional groups. For example, it can be exchanged for lithium via metal-halogen exchange, and the resulting organolithium species can be trapped with various electrophiles. The hydroxyl group at C5 can be converted to an ether or an ester.

Protective Group Strategies: To perform selective reactions at the C3 position, such as the palladium-catalyzed cross-couplings described in section 3.2.3, it may be necessary to protect the hydroxyl group at C5. libretexts.org The acidic proton of the hydroxyl group could interfere with organometallic reagents or bases used in these coupling reactions. Common protecting groups for hydroxyl functions include ethers (e.g., benzyl, silyl (B83357) ethers) and esters. libretexts.org For instance, the hydroxyl group could be converted to a methoxyisopropyl (MIP) acetal, which is stable under various conditions and can be selectively removed. nih.gov The choice of protecting group would depend on its stability to the subsequent reaction conditions and the ease of its removal.

Derivatives and Analogues of 3 Bromoimidazo 1,2 a Pyridin 5 Ol

Design and Synthesis of Novel Substituted Imidazo[1,2-a]pyridine (B132010) Frameworks based on 3-Bromoimidazo[1,2-a]pyridin-5-ol as a Precursor

The strategic placement of the bromo and hydroxyl groups on the imidazo[1,2-a]pyridine core makes this compound a versatile precursor for synthesizing more complex molecules. The C3-bromo atom is particularly useful for introducing a wide range of substituents through metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships for various applications, such as the development of targeted covalent inhibitors or selective COX-2 inhibitors. rsc.orgresearchgate.net

The synthesis of the core imidazo[1,2-a]pyridine ring system itself can be achieved through various methods, commonly involving the cyclization of 2-aminopyridines with α-haloketones. nih.gov Subsequent modifications can then be performed to yield the desired functionalized precursor.

The 5-hydroxyl group can be O-functionalized (e.g., alkylation, acylation) or used to modulate the electronic properties of the pyridine (B92270) ring, influencing further reactions. The C3-bromo group is a key handle for introducing diversity. For instance, it can be replaced by various aryl, heteroaryl, or alkyl groups via Suzuki, Stille, or Negishi coupling reactions.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypePositionReagents/ConditionsResulting StructurePurpose
Suzuki CouplingC3Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), base3-Aryl-imidazo[1,2-a]pyridin-5-olIntroduction of aryl groups
Sonogashira CouplingC3Terminal alkyne, Pd/Cu catalyst, base3-Alkynyl-imidazo[1,2-a]pyridin-5-olIntroduction of alkynyl moieties
Buchwald-Hartwig AminationC3Amine (R₂NH), Pd catalyst, base3-Amino-imidazo[1,2-a]pyridin-5-olFormation of C-N bonds
Etherification (Williamson)C5-OHAlkyl halide (R-X), base (e.g., NaH)3-Bromo-5-alkoxy-imidazo[1,2-a]pyridineProtection or modification of the hydroxyl group
EsterificationC5-OHAcyl chloride or anhydride (B1165640)3-Bromo-imidazo[1,2-a]pyridin-5-yl acetateProtection or prodrug strategy

Investigation of Structure-Reactivity Relationships within Derived Compound Series

The reactivity of the imidazo[1,2-a]pyridine nucleus is heavily influenced by the nature and position of its substituents. In derivatives of this compound, the interplay between the electron-withdrawing inductive effect of the bromine at C3 and the electron-donating resonance effect of the hydroxyl group at C5 governs the molecule's chemical behavior.

Studies on pyridine derivatives have shown that the introduction of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups can significantly enhance biological activity. mdpi.com This is often linked to their ability to form hydrogen bonds and alter the electronic distribution within the molecule, which in turn affects its reactivity and interaction with biological targets.

For example, modifying the substituent introduced at the C3 position (by replacing the bromine) would directly impact the electronic density of the imidazole (B134444) portion of the scaffold. An electron-donating group would increase the nucleophilicity of the ring, while an electron-withdrawing group would decrease it. Similarly, conversion of the C5-hydroxyl group to an ether or ester would alter its directing effect in electrophilic substitution reactions on the pyridine ring.

Analysis of Isomerism and Tautomerism (e.g., Keto-Enol Tautomerism of the 5-Hydroxyl Group)

A key structural feature of this compound is its potential for tautomerism. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.org The 5-hydroxyl group of this compound can participate in a keto-enol tautomerism, existing in equilibrium with its corresponding keto form.

The equilibrium involves the migration of the proton from the hydroxyl oxygen to a ring nitrogen or carbon atom. For this molecule, the two primary tautomeric forms are:

Enol form: this compound

Keto form: 3-Bromo-1H-imidazo[1,2-a]pyridin-5(4H)-one

Keto-Enol Tautomerism of this compound. The enol form (left) is in equilibrium with the keto form (right).

Figure 1: Keto-Enol Tautomeric Equilibrium.

The position of this equilibrium is critical as the two tautomers have different chemical properties. Generally, for aromatic systems like phenol (B47542) or hydroxypyridines, the enol form is overwhelmingly favored because it preserves the aromaticity of the ring, which is a significant stabilizing factor. masterorganicchemistry.com The keto form disrupts this aromaticity. However, factors such as solvent polarity and the potential for intermolecular hydrogen bonding can shift the equilibrium. masterorganicchemistry.com In most organic solvents and aqueous solutions, it is expected that this compound exists predominantly as the enol tautomer. This is analogous to other heterocyclic systems, such as 3- and 4-hydroxypyridazines, which are known to exist mainly in their more stable oxo (keto) forms, but the fused aromatic imidazole ring here provides strong stabilization for the enol form. researchgate.net

Regioselective Functionalization of the Core Structure

Regioselective functionalization allows for the precise modification of a specific position on the molecule, which is essential for building complex derivatives and for fine-tuning properties. The this compound scaffold offers several sites for selective reactions.

Reviews on the functionalization of the imidazo[1,2-a]pyridine ring system highlight that C3 is the most common site for electrophilic substitution. rsc.org However, in this case, C3 is already occupied by a bromine atom. This bromine acts as a versatile handle for a multitude of palladium-catalyzed cross-coupling reactions, as detailed in section 4.1.

Beyond C3, other positions on the ring can be targeted:

C-H Functionalization: Direct C-H functionalization is a powerful modern synthetic tool. The electronic properties of the imidazo[1,2-a]pyridine ring, influenced by the 5-OH group, would direct incoming electrophiles. The 5-OH group is an activating, ortho-, para-directing group. Therefore, electrophilic attack would be favored at positions C6 and C8.

Metalation: Directed ortho-metalation (DoM) is another strategy. Using a strong base like an organolithium reagent or a TMP-metal base (TMP = 2,2,6,6-tetramethylpiperidyl), a proton can be selectively abstracted. nih.gov The 5-hydroxyl group (or a protected derivative) can direct the metalation to the adjacent C6 position. The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., I₂, aldehydes, CO₂), installing a new functional group at C6 with high regioselectivity.

Table 2: Summary of Regioselective Functionalization Strategies

PositionReaction TypeRationaleExample Products
C3Cross-CouplingPre-functionalized with bromine, a good leaving group.3-Aryl, 3-alkynyl, 3-amino derivatives
C6Electrophilic Substitution / MetalationOrtho position to the activating C5-OH group.3-Bromo-6-iodo-imidazo[1,2-a]pyridin-5-ol
C8Electrophilic SubstitutionPara position to the activating C5-OH group.3-Bromo-8-nitro-imidazo[1,2-a]pyridin-5-ol
C5-OHO-FunctionalizationReactive hydroxyl group.3-Bromo-5-methoxy-imidazo[1,2-a]pyridine

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. For 3-Bromoimidazo[1,2-a]pyridin-5-ol, a complete NMR analysis would involve ¹H NMR, ¹³C NMR, and various 2D NMR techniques (such as COSY, HSQC, and HMBC) to unambiguously assign all proton and carbon signals and to establish through-bond connectivities.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is anticipated to exhibit distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine (B132010) core. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating nature of the hydroxyl group. The proton on the imidazole (B134444) ring (C2-H) would likely appear as a singlet in the downfield region. The protons on the pyridine (B92270) ring would show characteristic coupling patterns (doublets and triplets) depending on their relative positions. The hydroxyl proton would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information on the carbon framework of the molecule. The carbon atom bearing the bromine (C3) would be significantly shifted downfield due to the halogen's inductive effect. Conversely, the carbon atom attached to the hydroxyl group (C5) would experience an upfield shift. The other aromatic carbons would resonate in the typical region for sp²-hybridized carbons, with their precise chemical shifts providing further confirmation of the substitution pattern.

2D NMR Spectroscopy: Two-dimensional NMR experiments would be essential for the definitive assignment of the complex proton and carbon spectra.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of many carbon resonances.

While specific spectral data for this compound is not available, analysis of the parent compound, 3-Bromoimidazo[1,2-a]pyridine, shows characteristic signals that can serve as a reference. For instance, in 3-Bromoimidazo[1,2-a]pyridine, the proton signals are well-defined in the aromatic region. rsc.orgprepchem.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. For this compound, HRMS analysis would be expected to yield a molecular ion peak corresponding to the exact mass of the C₇H₅BrN₂O isotopologues. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Furthermore, the fragmentation pattern observed in the mass spectrum would provide valuable structural information. The fragmentation of the imidazo[1,2-a]pyridine core would likely involve the loss of small neutral molecules such as CO, HCN, or bromine radicals. The analysis of these fragment ions would help to confirm the connectivity of the atoms within the molecule and the positions of the substituents.

Infrared (IR) Spectroscopy for Functional Group Characterization and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-O stretching vibration would likely appear in the 1260-1000 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the fused aromatic rings would give rise to a series of sharp bands in the 1650-1450 cm⁻¹ region. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

For the related compound, 3-Bromoimidazo[1,2-a]pyridine, IR spectra have been recorded, providing a reference for the vibrational modes of the core heterocyclic structure. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds containing chromophores. The imidazo[1,2-a]pyridine system is a known fluorophore, and its UV-Vis absorption and emission properties are influenced by the nature and position of substituents.

The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* and n-π* electronic transitions within the aromatic system. The presence of the hydroxyl group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted imidazo[1,2-a]pyridine core. The bromine atom may also influence the electronic transitions. Studying the spectrum in solvents of varying polarity could provide further insights into the nature of the electronic transitions.

X-ray Crystallography for Solid-State Structure Determination, Conformation, and Intermolecular Interactions

This technique would confirm the planar nature of the imidazo[1,2-a]pyridine ring system and the exact positions of the bromine and hydroxyl substituents. Furthermore, the analysis of the crystal packing would reveal the nature and extent of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially halogen bonding involving the bromine atom. These interactions play a crucial role in determining the physical properties of the compound, including its melting point and solubility. While the crystal structure of this compound is not available, studies on other imidazo[1,2-a]pyridine derivatives have provided valuable insights into their solid-state structures.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula. For this compound (C₇H₅BrN₂O), the calculated elemental composition would be compared with the experimental results to validate the empirical formula and to ensure the purity of the synthesized compound. A close agreement between the found and calculated values would provide strong evidence for the correctness of the assigned molecular formula.

Computational and Theoretical Investigations of 3 Bromoimidazo 1,2 a Pyridin 5 Ol

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecules like 3-Bromoimidazo[1,2-a]pyridin-5-ol at an atomic level. These theoretical investigations complement experimental data, offering insights into electronic structure, stability, reactivity, and intermolecular interactions.

Exploration of Non Clinical Applications and Materials Science Potential

Utility as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The imidazo[1,2-a]pyridine (B132010) core is a valuable building block in synthetic chemistry, and the presence of both a bromo and a hydroxyl substituent on the 3-Bromoimidazo[1,2-a]pyridin-5-ol structure enhances its versatility for constructing more complex molecules. The C3 position of the imidazo[1,2-a]pyridine ring is metabolically important and a key site for functionalization. cbijournal.com

The bromine atom at the C3 position is a particularly useful handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are standard methods for forming new carbon-carbon bonds, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups. Similarly, Buchwald-Hartwig amination can be employed to form carbon-nitrogen bonds. These transformations are foundational in medicinal chemistry and materials synthesis. nih.gov

The hydroxyl group at the C5 position offers another site for chemical modification. It can be alkylated to form ethers, acylated to form esters, or used as a directing group in certain electrophilic substitution reactions. Furthermore, its presence can modulate the electronic properties of the entire ring system, influencing the reactivity of other positions. The combination of these two functional groups allows for sequential and regioselective modifications, making this compound a potentially valuable intermediate for creating libraries of complex derivatives for various screening purposes. google.comnih.gov

Table 1: Synthetic Transformations of the Imidazo[1,2-a]pyridine Scaffold

Reaction TypePositionReagents/CatalystsProduct TypeRef.
C3-FunctionalizationC3Aldehydes, Amines, Y(OTf)₃C3-Alkylated Imidazo[1,2-a]pyridines
Suzuki CouplingC3 (Halo-substituted)Arylboronic acids, Palladium catalyst3-Aryl-imidazo[1,2-a]pyridines nih.gov
Oxidative AnnulationC2, C32-Aminopyridine (B139424), Aldehyde, Elemental SulfurSubstituted Imidazo[1,2-a]pyridines cbijournal.com
CyclodehydrationN/AAmides, Triflic anhydride (B1165640)3-Aminoimidazo[1,2-a]pyridines cbijournal.com

Potential Applications in Advanced Materials Science (e.g., Organic Light-Emitting Diodes, Organic Thin-Layer Field-Effect Transistors)

Imidazo[1,2-a]pyridine derivatives have emerged as promising candidates for applications in materials science, particularly in optoelectronics, due to their inherent photophysical properties. nih.gov Many compounds in this class exhibit strong fluorescence and excited-state intramolecular proton transfer (ESIPT) behavior, leading to large Stokes shifts. nih.govtandfonline.com These properties are highly desirable for materials used in Organic Light-Emitting Diodes (OLEDs), as they can improve device efficiency and color purity.

The photophysical properties of imidazo[1,2-a]pyridines can be finely tuned by introducing different substituents onto the heterocyclic core. tandfonline.com The hydroxyl group on this compound, for instance, could participate in ESIPT, potentially leading to materials with significant Stokes shifts, which is beneficial for laser dyes and other optical applications. tandfonline.com The bromine atom can also influence the electronic structure and may promote intersystem crossing, a phenomenon that could be exploited in the design of phosphorescent OLEDs (PHOLEDs), which offer higher theoretical efficiencies than fluorescent OLEDs. Indeed, imidazo[1,5-a]pyridine-based fluorophores have been successfully used as downconverter materials in hybrid white LEDs, achieving high color rendering indices. rsc.org While the core is slightly different, it highlights the potential of the broader imidazopyridine class.

For Organic Thin-Layer Field-Effect Transistors (OTFTs), the ability of molecules to self-assemble into ordered structures is crucial for efficient charge transport. The planar nature of the imidazo[1,2-a]pyridine scaffold, combined with the potential for hydrogen bonding via the hydroxyl group and halogen bonding via the bromine atom, could facilitate the necessary intermolecular packing for semiconductor applications.

Table 2: Photophysical Properties of Substituted Imidazo[1,2-a]pyridine Derivatives

Compound ClassKey Photophysical PropertyPotential ApplicationRef.
2-(2'-hydroxyphenyl)imidazo[1,2-a]pyridinesExcited-State Intramolecular Proton Transfer (ESIPT), Large Stokes ShiftChemosensors, Fluorescent Probes, Laser Dyes, Optoelectronics tandfonline.com
Imidazo[1,5-a]pyridine-benzilimidazole conjugatesStrong Greenish-Yellow Emission, High Quantum Yield (93%)White Light-Emitting Diodes (WLEDs) rsc.org
Fused Imidazo[1,2-a]pyridinesFluorescence Sensing ('Turn-on'/'Turn-off')Chemical Sensors nih.govrsc.org

Role as a Ligand in Organometallic Chemistry and Homogeneous/Heterogeneous Catalysis

The imidazo[1,2-a]pyridine framework is an effective N-heterocyclic scaffold for creating ligands for organometallic complexes and catalysts. The nitrogen atoms in the fused ring system can coordinate to a wide range of metal centers. Imidazo[1,2-a]pyridines are known precursors for N-heterocyclic carbene (NHC) ligands, which are highly valued in catalysis for their strong σ-donating properties and the stability they impart to metal complexes. cbijournal.com

In this compound, the pyridine (B92270) nitrogen (N4) and the imidazole (B134444) nitrogen (N1) are potential coordination sites. Furthermore, the hydroxyl group at C5 could act as a hemilabile coordinating group, where it can reversibly bind to a metal center, potentially influencing the catalytic cycle in a controlled manner. The bromine at C3 could be replaced by phosphine (B1218219) groups, a common strategy to create powerful ligands for cross-coupling reactions. For example, 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands have been synthesized and successfully evaluated in Suzuki–Miyaura and Buchwald–Hartwig amination cross-coupling reactions. cbijournal.com This demonstrates the utility of the scaffold in supporting catalytically active metal centers.

Development of Chemical Sensors and Fluorescent Probes for Non-Biological Targets

The inherent fluorescence of the imidazo[1,2-a]pyridine scaffold makes it an excellent platform for the development of chemical sensors and fluorescent probes. nih.govrsc.org Researchers have successfully designed probes based on this core for the selective detection of various metal ions, including Fe³⁺, Hg²⁺, and Al³⁺. rsc.orgscispace.comrsc.org

The sensing mechanism often involves a "turn-on" or "turn-off" fluorescence response upon binding of the target analyte. This change in fluorescence can be triggered by processes such as photoinduced electron transfer (PET), chelation-enhanced fluorescence (CHEF), or Förster resonance energy transfer (FRET). scispace.commdpi.com For instance, a fused imidazo[1,2-a]pyridine derivative was developed as a fluorescent sensor that exhibits a "turn-on" response for Fe³⁺ and a "turn-off" response for Hg²⁺, with detection limits in the parts-per-billion range. nih.govrsc.org Another sensor, N′-[(2-hydroxyphenyl)methylidene]imidazo[1,2-a]pyridine-2-carbohydrazide, showed high sensitivity for Al³⁺ with a detection limit down to 4.55 x 10⁻¹¹ M. scispace.com

This compound is a promising candidate for modification into a selective sensor. The hydroxyl group could serve as a binding site for metal ions, and the bromine atom could be substituted with other chelating moieties to tune the probe's selectivity and sensitivity for specific non-biological targets.

Investigation in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry relies on non-covalent interactions—such as hydrogen bonding, halogen bonding, and π-π stacking—to construct large, well-ordered assemblies. The molecular structure of this compound contains all the necessary features to participate in these processes.

Hydrogen Bonding: The hydroxyl group is a classic hydrogen bond donor, while the nitrogen atoms of the imidazopyridine ring are hydrogen bond acceptors. This donor-acceptor capability could lead to the formation of predictable one-dimensional chains or more complex two- or three-dimensional networks.

Halogen Bonding: The bromine atom at the C3 position can act as a halogen bond donor, interacting with Lewis basic sites (such as the nitrogen or oxygen atoms of a neighboring molecule). Halogen bonding is an increasingly important tool in crystal engineering and the design of functional materials.

π-π Stacking: The planar, aromatic nature of the imidazo[1,2-a]pyridine core facilitates π-π stacking interactions, which would further stabilize any self-assembled structures.

The interplay of these various non-covalent forces could be exploited to design novel liquid crystals, gels, or crystalline porous materials. While specific studies on the self-assembly of this compound have not been reported, the principles of supramolecular chemistry strongly suggest its potential in this field. The investigation of its crystal structure and co-crystallization with other molecules would be a first step toward exploring these possibilities.

Future Research Directions and Unexplored Avenues

Development of More Efficient, Selective, and Economical Synthetic Routes

The synthesis of imidazo[1,2-a]pyridines is a well-established area of research, with methods such as the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR) being prominent for their efficiency. nih.gov However, the specific synthesis of 3-bromoimidazo[1,2-a]pyridin-5-ol necessitates dedicated research to develop more efficient, selective, and economical routes.

Future investigations should focus on the adaptation of existing multicomponent reactions. nih.govmdpi.com A promising avenue would be the use of appropriately substituted 2-aminopyridines, specifically 2-amino-6-hydroxypyridine, as a starting material. The subsequent regioselective bromination at the C3 position of the imidazo[1,2-a]pyridine (B132010) core is a critical step that requires optimization. The development of novel catalytic systems, potentially employing earth-abundant metals or organocatalysts, could lead to more sustainable and cost-effective synthetic protocols. bohrium.com Furthermore, the exploration of flow chemistry and microwave-assisted synthesis could offer advantages in terms of reaction speed, scalability, and safety. mdpi.com

Discovery of Novel Reactivity Patterns and Transformation Pathways

The reactivity of the imidazo[1,2-a]pyridine scaffold is rich and offers numerous possibilities for derivatization. The C3 position, in particular, is known to be susceptible to various functionalization reactions. mdpi.com For this compound, the interplay between the electron-withdrawing bromo group and the electron-donating hydroxyl group is expected to give rise to unique reactivity patterns that are yet to be explored.

Future research should aim to elucidate the regioselectivity of further electrophilic and nucleophilic substitutions on the heterocyclic core. The bromo group at the C3 position serves as a versatile handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. Concurrently, the hydroxyl group at the 5-position can be a site for etherification, esterification, or conversion to other functional groups, which could modulate the compound's properties. Understanding the directing effects of these two functional groups in concert will be crucial for the rational design of new derivatives.

Advanced Computational Design and Predictive Modeling for Undiscovered Chemical Properties

Computational chemistry offers powerful tools for the in silico design and prediction of molecular properties, thereby guiding and accelerating experimental research. For this compound, advanced computational modeling can provide significant insights into its undiscovered chemical properties.

Future efforts in this area should employ Density Functional Theory (DFT) and other quantum chemical methods to calculate the electronic structure, molecular orbitals (HOMO-LUMO gap), and electrostatic potential of the molecule. These calculations can help predict its reactivity, stability, and potential for intermolecular interactions. Furthermore, predictive modeling can be used to forecast photophysical properties, such as absorption and emission spectra, which is particularly relevant for applications in materials science. Molecular docking simulations with various biological targets could also pre-assess its potential as a scaffold for medicinal chemistry applications. nih.gov

Expansion of Applications into Emerging Areas of Materials Chemistry and Chemical Technologies

The imidazo[1,2-a]pyridine core is known to be a component of fluorescent materials. researchgate.net The specific substitution pattern of this compound suggests that it and its derivatives could possess interesting photophysical properties, making them candidates for applications in emerging areas of materials chemistry.

A significant future research direction is the investigation of the luminescent properties of this compound and its derivatives. By tuning the electronic nature of substituents on the imidazo[1,2-a]pyridine ring, it may be possible to develop novel fluorophores for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging. The bromo and hydroxyl groups offer convenient points for modification to fine-tune the emission wavelength and quantum yield. Moreover, the potential for this scaffold to self-assemble into ordered structures could be explored for the development of novel functional materials.

Interdisciplinary Approaches Integrating this compound into Novel Chemical Systems

The full potential of this compound can be realized through interdisciplinary collaborations that integrate this molecule into larger and more complex chemical systems. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, known for its presence in compounds with a wide range of biological activities. nih.govmdpi.com

Future interdisciplinary research should explore the incorporation of this compound into novel drug discovery programs. Collaboration between synthetic chemists, computational biologists, and pharmacologists could lead to the development of new therapeutic agents, for instance, by designing derivatives that act as kinase inhibitors or target other disease-relevant proteins. Beyond medicine, integrating this scaffold into supramolecular assemblies or polymers could lead to new materials with tailored optical, electronic, or catalytic properties. The development of bifunctional molecules, where the imidazo[1,2-a]pyridine unit acts as both a ligand and a photophysically active component, is another exciting avenue for future exploration.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromoimidazo[1,2-a]pyridin-5-ol, and how can purity be ensured?

The microwave-assisted one-pot synthesis is a robust method for preparing 3-bromoimidazo[1,2-a]pyridine derivatives. Key steps include cyclocondensation of 2-aminopyridines with α-bromoketones under controlled microwave irradiation (50–80°C, 15–30 min). Purity is enhanced by sequential purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity and bromine positioning. For example, the bromine substituent causes deshielding of adjacent protons (δ 8.2–8.5 ppm for H-2 and H-4).
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 213.97 for C7_7H6_6BrN2_2O).
  • X-ray Crystallography : SHELX software (SHELXL for refinement) resolves crystal structures, particularly for verifying hydrogen bonding and π-π stacking interactions in solid-state studies .

Q. How does the bromine substituent influence the compound's solubility and stability?

Bromine increases molecular weight and polarizability, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) but reducing aqueous solubility. Stability studies in DMSO (0.1 mM, 25°C) show >90% integrity over 72 hours by HPLC (C18 column, acetonitrile/water mobile phase). Store at -20°C under inert gas to prevent debromination .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in antimicrobial or anticancer activity often arise from variations in substituent positioning or assay conditions. A systematic approach includes:

  • Comparative Activity Mapping : Use a standardized panel of bacterial strains (e.g., S. aureus ATCC 25923) or cancer cell lines (e.g., MCF-7, HeLa) under identical nutrient conditions.
  • Mechanistic Profiling : Combine enzyme inhibition assays (e.g., kinase targets) with DNA intercalation studies (ethidium bromide displacement assays) to clarify modes of action . Example data from a comparative study:
DerivativeIC50_{50} (μM, MCF-7)LogP
3-Bromo-5-OH12.4 ± 1.21.8
5-Chloro28.9 ± 3.12.1

Q. How can computational methods guide the design of this compound analogs with improved target selectivity?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses to receptors (e.g., EGFR kinase, PDB: 1M17). Bromine’s hydrophobic bulk often fills subpockets in ATP-binding sites.
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity. For instance, electron-withdrawing groups at C-5 improve kinase inhibition by 30–50% .

Q. What experimental controls are critical when studying the compound's reactivity in cross-coupling reactions?

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. XPhos Pd G3 for Suzuki-Miyaura coupling with aryl boronic acids.
  • Debromination Checks : Monitor by 1^1H NMR for loss of coupling partners (e.g., absence of H-3 proton at δ 7.8 ppm).
  • Temperature Optimization : Reactions typically proceed at 80–100°C in toluene/EtOH (3:1) with K2_2CO3_3 as base .

Methodological Notes for Data Reproducibility

  • Crystallography : For SHELXL refinement, ensure data resolution <1.0 Å and R-factor <0.05. Anisotropic displacement parameters are mandatory for bromine atoms .
  • Biological Assays : Include vehicle controls (DMSO ≤0.1% v/v) and reference compounds (e.g., doxorubicin for cytotoxicity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.